2-(Methylsulfinyl)pyridine

Übersicht

Beschreibung

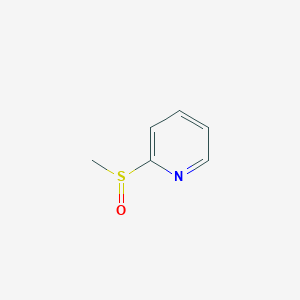

2-(Methylsulfinyl)pyridine is an organic compound with the molecular formula C6H7NOS It is a derivative of pyridine, where a methylsulfinyl group is attached to the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyridine typically involves the oxidation of 2-(Methylthio)pyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of 2-(Methylsulfonyl)pyridine.

Reduction: The compound can be reduced back to 2-(Methylthio)pyridine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methylsulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-(Methylsulfonyl)pyridine.

Reduction: 2-(Methylthio)pyridine.

Substitution: Corresponding substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Recent studies have demonstrated that 2-(methylsulfinyl)pyridine derivatives exhibit promising antidiabetic properties. For instance, a series of novel small molecule GPR119 agonists were synthesized, showing improved potency in vitro with effective blood glucose regulation in oral glucose tolerance tests (OGTT) on diabetic mice. The most promising compounds exhibited EC50 values of 75 nM and 25 nM, indicating their potential as hypoglycemic agents for type 2 diabetes treatment .

Anticancer Properties

The compound has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in cancer cell proliferation. By selectively binding to PLK4's active site, this compound may disrupt cancerous cell growth, presenting a viable avenue for cancer therapy. In vitro studies have shown it to possess significant anticancer activity against various cell lines, with IC50 values indicating strong efficacy .

Anti-ulcer Activity

Pyridine derivatives, including those with methylsulfinyl substitutions, have been reported to possess anti-ulcerative properties superior to existing treatments like Omeprazole. These compounds inhibit gastric acid secretion effectively and demonstrate a favorable safety profile, making them candidates for peptic ulcer therapies .

Biological Evaluation of GPR119 Agonists

In a study evaluating the biological activity of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, compounds were tested for their agonistic activity on GPR119 receptors. The results indicated that these compounds significantly decreased blood glucose levels in diabetic models, showcasing their potential as therapeutic agents against diabetes .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound derivatives against various pathogens, including multidrug-resistant strains of Staphylococcus aureus (MRSA). These findings suggest that such compounds could serve as effective treatments for bacterial infections, particularly in an era where antibiotic resistance is a growing concern .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(Methylsulfinyl)pyridine involves its interaction with various molecular targets. The methylsulfinyl group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of signaling pathways involved in oxidative stress and inflammation. The compound’s ability to interact with nucleophiles also makes it a potential inhibitor of enzymes that rely on nucleophilic catalysis.

Vergleich Mit ähnlichen Verbindungen

2-(Methylthio)pyridine: The precursor to 2-(Methylsulfinyl)pyridine, differing by the oxidation state of the sulfur atom.

2-(Methylsulfonyl)pyridine: The fully oxidized form of this compound.

Pyridine: The parent compound, lacking the methylsulfinyl group.

Uniqueness: this compound is unique due to its intermediate oxidation state, which imparts distinct chemical reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying redox biology.

Biologische Aktivität

2-(Methylsulfinyl)pyridine, also known as this compound 1-oxide, is an organic compound characterized by a pyridine ring substituted with a methylsulfinyl group and an N-oxide functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties.

Chemical Structure and Properties

The chemical formula of this compound is , which features a unique combination of a methylsulfinyl moiety and an N-oxide. The presence of these functional groups influences the compound's reactivity and biological activity.

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 155.22 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in polar solvents like water and ethanol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- In vitro Studies : In laboratory settings, the compound has demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

- Case Study : In a study involving human prostate cancer cell lines (PC-3 and LNCaP), the compound exhibited IC50 values of approximately 47.8 µM and 69.4 µM, respectively. These results indicate a moderate level of cytotoxicity compared to standard chemotherapeutic agents like Docetaxel, which showed IC50 values in the nanomolar range .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of this compound reveal its potential as a treatment for protozoan infections such as giardiasis and trichomoniasis. The compound has been shown to inhibit key enzymes involved in the metabolic pathways of parasites.

- Mechanism : The compound targets glucose-6-phosphate dehydrogenase in Giardia lamblia and Trichomonas vaginalis, leading to reduced viability of these organisms in vitro .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound may form stable complexes with certain enzymes, potentially inhibiting their activity or altering their function.

- Cell Membrane Interaction : The sulfinyl group contributes to its interaction with lipid bilayers, affecting membrane integrity in microbial cells.

Research Findings Summary

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Gram-positive/negative bacteria | MIC: 32 - 128 µg/mL | Disruption of cell membranes |

| Anticancer | Human prostate cancer cells | IC50: ~47.8 µM (LNCaP) | Induction of apoptosis, cell cycle arrest |

| Antiparasitic | Giardia lamblia, Trichomonas vaginalis | Not specified | Inhibition of glucose-6-phosphate dehydrogenase |

Eigenschaften

IUPAC Name |

2-methylsulfinylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSBYGJIUSXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944543 | |

| Record name | 2-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21948-75-4 | |

| Record name | 2-Methylsulfinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021948754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methanesulfinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.